![molecular formula C17H21N3O B7570649 N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide](/img/structure/B7570649.png)
N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide
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Overview
Description
N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide, also known as PF-562271, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2008, and since then, it has been the subject of numerous scientific studies due to its ability to selectively inhibit certain kinases involved in cancer and other diseases.
Mechanism of Action
N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide works by selectively inhibiting the activity of certain kinases involved in cancer and other diseases. Specifically, it binds to the ATP-binding site of FAK and Pyk2, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival, which is beneficial in cancer treatment.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory effects, N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the migration and invasion of cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide for lab experiments is its selectivity for certain kinases, which allows for more targeted studies of specific signaling pathways. However, one limitation is that it may not be effective in all types of cancer or diseases, and its efficacy may vary depending on the specific cell lines or animal models used.
Future Directions
There are several potential future directions for research on N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide. One area of focus could be on developing more potent and selective inhibitors of FAK and Pyk2, which could have even greater therapeutic potential. Another area of research could be on exploring the role of N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide in other diseases, such as diabetes and neurodegenerative disorders. Finally, there is also potential for the development of combination therapies involving N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide and other drugs, which could have synergistic effects in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide involves several steps, starting with the reaction of 2-chloroquinoline with piperidine to form 2-(piperidin-3-yl)quinoline. This intermediate is then reacted with ethyl chloroformate to form N-(2-piperidin-3-ylethyl)quinoline-2-carboxylic acid ethyl ester. Finally, the ester is converted to the amide using ammonia gas in methanol.
Scientific Research Applications
N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit several kinases involved in cancer, including FAK, Pyk2, and Aurora A. In addition, N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-piperidin-3-ylethyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(19-11-9-13-4-3-10-18-12-13)16-8-7-14-5-1-2-6-15(14)20-16/h1-2,5-8,13,18H,3-4,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHHUUMNAAQFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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